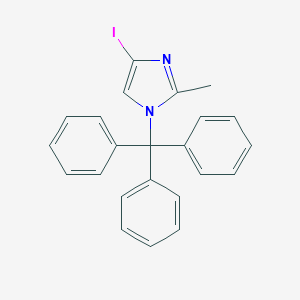

4-iodo-2-methyl-1-trityl-1H-imidazole

Description

Properties

IUPAC Name |

4-iodo-2-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDCLDAMUNBJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449443 | |

| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157255-72-6 | |

| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Characterization and Synthetic Utility of 4-iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthetic applications of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key building block in medicinal chemistry. Due to the limited availability of direct characterization data for this specific compound, this guide presents data for the closely related and well-documented precursor, 4-iodo-1-trityl-1H-imidazole, and outlines the expected synthetic protocols and characterization methodologies.

Physicochemical Properties and Characterization Data

Table 1: Physicochemical Properties of 4-iodo-1-trityl-1H-imidazole

| Property | Value | Reference |

| Molecular Formula | C22H17IN2 | [1][2] |

| Molecular Weight | 436.29 g/mol | [3] |

| Appearance | White to off-white powder or solid | [2] |

| Melting Point | 222-229 °C | [2] |

| Purity | ≥95% | |

| CAS Number | 96797-15-8 | [1][3] |

Table 2: Spectroscopic Data for Related Imidazole Derivatives

Characterization of this compound would typically involve the following analytical techniques. The table below provides reference data for related compounds to aid in spectral interpretation.

| Technique | Compound | Observed Data |

| ¹H NMR | 2-(4-N,N-dimethylaminophenyl)-1,4,5-triphenyl imidazole | (500 MHz, DMSO-d6) δ 7.49 (d, J = 8.0 Hz, 2H), 7.37- 7.24 (m, 16H), 7.18 (dd, J = 7.5 Hz, 1H) |

| ¹³C NMR | 2-(4-N,N-dimethylaminophenyl)-1,4,5-triphenyl imidazole | (125 MHz, DMSO-d6) δ 145.4, 137.5, 136.9, 134.7, 133.6, 132.1, 131.6, 130.7, 130.3, 129.7, 129.7, 129.4, 129.2, 129.0, 128.9, 128.8, 128.7, 127.0, 126.8 |

| Mass Spec. | 4-iodo-1H-imidazole | m/z Top Peak: 194, m/z 2nd Highest: 67, m/z 3rd Highest: 127 |

| IR | 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | (KBr) 3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691 cm-1 |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process: the iodination of 2-methyl-1H-imidazole followed by the protection of the imidazole nitrogen with a trityl group.

Synthesis of 4-iodo-2-methyl-1H-imidazole

The iodination of the imidazole ring is a crucial first step. Several methods exist for the synthesis of 4-iodo-1H-imidazole, which can be adapted for 2-methyl-1H-imidazole.[4][5]

Protocol: Iodination of 2-methyl-1H-imidazole (Adapted from 4-iodo-1H-imidazole synthesis)

-

Reaction Setup: In a reaction vessel, dissolve 2-methyl-1H-imidazole in a suitable solvent such as a mixture of water and an organic co-solvent (e.g., ethanol, THF) to aid in the solubility of iodine.[4][5]

-

Addition of Reagents: Under alkaline conditions, add iodine to the solution. The base (e.g., sodium hydroxide, potassium carbonate) is crucial for the reaction to proceed.[4] The molar ratio of imidazole to iodine is a critical parameter to control the degree of iodination.[4]

-

Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 0-120 °C) for a period of 2 to 24 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification: After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield 4-iodo-2-methyl-1H-imidazole.[4]

N-Tritylation of 4-iodo-2-methyl-1H-imidazole

The protection of the imidazole nitrogen with a trityl group enhances solubility in organic solvents and prevents side reactions in subsequent coupling steps.[6]

Protocol: N-Tritylation of 4-iodo-2-methyl-1H-imidazole

-

Reaction Setup: Dissolve 4-iodo-2-methyl-1H-imidazole in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: Add triethylamine (Et3N) or another suitable base, followed by the dropwise addition of trityl chloride (TrCl).

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-16 hours and monitored by TLC until the starting material is consumed.[6]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.[6]

Synthetic Applications and Workflows

4-iodo-1-trityl-1H-imidazole is a versatile building block for introducing the imidazole moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[6] The 2-methyl derivative is expected to undergo similar transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards transition metal catalysts, making it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.[6]

-

Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form biaryl structures.[6]

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes, leading to alkynyl-imidazoles.[6]

-

Buchwald-Hartwig Amination: Creates C-N bonds with various amines.[6]

-

Heck and Stille Couplings: Can also be employed for C-C bond formation with alkenes and organostannanes, respectively.[6]

Protocol: Suzuki-Miyaura Coupling of 4-iodo-1-trityl-1H-imidazole with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-1-trityl-1H-imidazole and can be adapted for the 2-methyl analog.[6]

-

Reaction Setup: In a reaction vessel, combine 4-iodo-1-trityl-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[6]

-

Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1), followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6]

-

Reaction Conditions: Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[6]

-

Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The final product is purified by flash column chromatography.[6]

Visualized Workflows

The following diagrams illustrate the synthetic and drug discovery workflows involving 4-iodo-imidazole derivatives.

Caption: Synthetic workflow for the functionalization of 4-iodo-2-methyl-1H-imidazole.

Caption: Drug discovery workflow utilizing 4-iodo-imidazole derivatives.

References

- 1. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. 96797-15-8 Cas No. | 4-Iodo-1-trityl-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-iodo-2-methyl-1-trityl-1H-imidazole (CAS Number: 157255-72-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data for the closely related analogue, 4-iodo-1-trityl-1H-imidazole, to provide a predictive profile.

Core Physicochemical Properties

The introduction of a methyl group at the 2-position of the imidazole ring in this compound is expected to influence its physicochemical properties compared to its unmethylated counterpart, 4-iodo-1-trityl-1H-imidazole. The electron-donating nature of the methyl group can affect the electron density of the imidazole ring, potentially impacting its pKa and reactivity. Furthermore, the addition of the methyl group increases the molecular weight and may alter the crystal packing, which would be reflected in properties like melting point and solubility.

A summary of the available and predicted physicochemical data is presented below. It is important to note that where experimental data for this compound is not available, the data for 4-iodo-1-trityl-1H-imidazole is provided for reference and comparative analysis.

| Property | This compound | 4-iodo-1-trityl-1H-imidazole (Analogue for Comparison) |

| CAS Number | 157255-72-6[1] | 96797-15-8[2][3] |

| Molecular Formula | C23H19IN2[1] | C22H17IN2[2][3] |

| Molecular Weight | 450.32 g/mol [1] | 436.29 g/mol [3] |

| Melting Point | Data not available | 224 °C[3] |

| Boiling Point (Predicted) | Data not available | 509.7 ± 45.0 °C[3] |

| Density (Predicted) | Data not available | 1.40 ± 0.1 g/cm³[3] |

| pKa (Predicted) | Data not available | 3.80 ± 0.61[3] |

| Solubility | Data not available | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Very Slightly)[3] |

| Appearance | Data not available | Solid[3] |

| Color | Data not available | White[3] |

Experimental Protocols

Proposed Synthesis of 4-iodo-2-methyl-1H-imidazole

A general procedure for the iodination of imidazoles can be adapted for 2-methyl-1H-imidazole. This typically involves the reaction of the imidazole with an iodinating agent in a suitable solvent.

Materials:

-

2-methyl-1H-imidazole

-

Iodine (I₂)

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Dichloromethane, Water)

Procedure:

-

Dissolve 2-methyl-1H-imidazole in an appropriate solvent system.

-

Add a solution of iodine, potentially with a base to facilitate the reaction.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the crude 4-iodo-2-methyl-1H-imidazole by recrystallization or column chromatography.

N-Tritylation of 4-iodo-2-methyl-1H-imidazole

The protection of the imidazole nitrogen with a trityl group is a common procedure.

Materials:

-

4-iodo-2-methyl-1H-imidazole

-

Trityl chloride (TrCl)

-

Base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve 4-iodo-2-methyl-1H-imidazole in anhydrous DCM.

-

Add triethylamine to the solution and stir.

-

Add trityl chloride portion-wise to the stirring solution.

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization and biological evaluation of this compound.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for the development of imidazole-based drug candidates.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and interaction with specific signaling pathways of this compound is not currently available in published literature. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5]

The trityl group is often employed as a protecting group in organic synthesis and can be cleaved to reveal the active N-H of the imidazole, which may be crucial for biological activity. The presence of the iodine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. The 2-methyl substituent can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Given the lack of specific data, a logical first step in a drug discovery program would be to screen this compound and its de-tritylated analogue against a panel of relevant biological targets, such as kinases, G-protein coupled receptors, or microbial enzymes, based on the activities of structurally similar imidazole compounds.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery. While direct experimental data on its physicochemical properties and biological activities are limited, this guide provides a predictive profile based on its structural similarity to 4-iodo-1-trityl-1H-imidazole and general knowledge of imidazole chemistry. The proposed synthetic and characterization workflows offer a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is necessary to fully elucidate the properties and biological profile of this molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinmedkaz.org [clinmedkaz.org]

synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole from 2-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the protection of the imidazole nitrogen of 2-methylimidazole with a trityl group, followed by regioselective iodination at the 4-position of the imidazole ring. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful laboratory execution.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 2-Methylimidazole | C₄H₆N₂ | 82.11 | White to off-white solid | 142-145 | - |

| 2-Methyl-1-trityl-1H-imidazole | C₂₃H₂₀N₂ | 324.42 | White solid | Not reported | ~95 |

| This compound | C₂₃H₁₉IN₂ | 450.32 | White to off-white powder or solid | 222-229[1] | ~65 |

Synthetic Workflow

The synthesis proceeds in two primary stages: N-tritylation of 2-methylimidazole followed by regioselective iodination.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-trityl-1H-imidazole

This procedure outlines the protection of the nitrogen atom of 2-methylimidazole using trityl chloride.

Materials:

-

2-Methylimidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add triethylamine (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to dissolve the triethylamine hydrochloride salt.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-methyl-1-trityl-1H-imidazole as a white solid. A similar procedure for 1-tritylimidazole reported a yield of 95%.[2]

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of the tritylated intermediate at the 4-position of the imidazole ring. This reaction is performed under anhydrous conditions using n-butyllithium to deprotonate the imidazole ring, followed by quenching with iodine.

Materials:

-

2-Methyl-1-trityl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 10 minutes, then allow it to warm to -10 °C and stir for an additional 30 minutes. The solution will typically turn a reddish color.

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 1:1) to afford this compound as a white crystalline solid. A similar procedure for the synthesis of 4-iodo-1-tritylimidazole reported a yield of 65%.[2]

Spectroscopic Data

2-Methyl-1-trityl-1H-imidazole (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.10 (m, 15H, Ar-H), 6.95 (d, J = 1.5 Hz, 1H, imidazole-H), 6.75 (d, J = 1.5 Hz, 1H, imidazole-H), 2.30 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 145.0 (Ar-C), 142.0 (imidazole C2), 130.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (imidazole C5), 118.0 (imidazole C4), 75.0 (trityl C), 14.0 (CH₃).

This compound (Predicted from related compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40 – 7.30 (m, 9H, Ar-H), 7.20 – 7.15 (m, 6H, Ar-H), 7.05 (s, 1H, imidazole-H), 2.35 (s, 3H, CH₃).[2]

-

HRMS (APCI): m/z calculated for C₂₃H₁₉IN₂ + H⁺: 451.0669 [M+H]⁺.

References

Stability and Storage of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 4-iodo-2-methyl-1-trityl-1H-imidazole. Due to the limited availability of specific stability data for this molecule, this guide draws upon information from structurally similar compounds, namely 4-iodo-1-trityl-1H-imidazole, and the general chemical properties of iodinated and trityl-protected imidazoles. The information presented herein is intended to guide researchers in the proper handling, storage, and utilization of this compound to ensure its integrity and the reproducibility of experimental results.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known properties of the closely related analogue, 4-iodo-1-trityl-1H-imidazole, which can be used as a reasonable proxy. The presence of a methyl group at the 2-position is expected to have a minor impact on the overall physical properties compared to the much larger iodo and trityl substituents.

| Property | Value (for 4-iodo-1-trityl-1H-imidazole) | Source(s) |

| Molecular Formula | C₂₂H₁₇IN₂ | |

| Molecular Weight | 436.29 g/mol | |

| Appearance | White to off-white or light yellow powder/solid | |

| Melting Point | 222-229 °C | |

| Purity (Typical) | ≥ 97% (HPLC) | |

| Solubility | Soluble in various organic solvents. |

Chemical Stability Profile

The stability of this compound is primarily influenced by the chemical nature of its key functional groups: the iodinated imidazole ring and the N-trityl protecting group.

-

Iodo-imidazole Core: The imidazole ring itself is generally stable. However, the carbon-iodine bond can be susceptible to degradation, particularly when exposed to light and high temperatures. Iodinated aromatic compounds can undergo deiodination or other degradation pathways under such conditions. The compound is also likely to be sensitive to air (oxygen).

-

Trityl (Triphenylmethyl) Group: The trityl group is a bulky protecting group that is notably labile under acidic conditions. The stability of the trityl cation facilitates its cleavage in the presence of even mild acids. Conversely, the trityl group is generally stable under neutral and basic conditions. This orthogonality is a key feature in its use in multi-step organic synthesis.

Based on these characteristics, the primary factors that can negatively impact the stability of this compound are exposure to acid, light, and elevated temperatures.

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended, based on supplier information for the non-methylated analog and general best practices for sensitive organic compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage. | Cool conditions minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation by atmospheric oxygen. |

| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation of the carbon-iodine bond. |

| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and potential degradation. |

| pH | Avoid contact with acidic conditions. | The trityl group is readily cleaved by acids. |

Experimental Protocol: Accelerated Stability Study

The following is a generalized protocol for conducting an accelerated stability study. This should be adapted based on the specific analytical methods available and the intended use of the compound.

Objective: To evaluate the stability of solid this compound under elevated temperature and humidity conditions over a defined period.

Materials & Equipment:

-

This compound (≥97% purity)

-

Amber glass vials with Teflon-lined caps

-

Calibrated stability chambers (e.g., 40°C / 75% RH)

-

Calibrated refrigerator (2-8°C)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial batch of this compound.

-

Record physical appearance (color, form).

-

Perform HPLC analysis to determine initial purity and identify any existing impurities. This will serve as the baseline.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox), accurately weigh a consistent amount of the compound into multiple pre-labeled amber glass vials.

-

Blanket the headspace of each vial with inert gas before tightly sealing.

-

Prepare sets of vials for each storage condition (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

-

-

Time Points:

-

Designate vials for testing at specific time points (e.g., T=0, 1 month, 3 months, 6 months).

-

-

Analysis at Each Time Point:

-

At each designated time point, remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Visually inspect for any change in physical appearance.

-

Accurately prepare a sample solution for HPLC analysis.

-

Analyze the sample by HPLC and compare the chromatogram to the T=0 data. Quantify the purity and any new degradation products.

-

Caption: A general workflow for an accelerated stability study.

Conclusion

Solubility of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application, from synthesis and purification to formulation and biological screening. This technical guide provides an in-depth overview of the predicted solubility of 4-iodo-2-methyl-1-trityl-1H-imidazole in common organic solvents, alongside a general experimental protocol for determining its solubility.

Predicted Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the general solubility characteristics of tritylated compounds and available data on similar imidazole derivatives. For instance, the related compound 4-iodo-1-(triphenylmethyl)-1-H-imidazole is reported to have good solubility in non-polar solvents such as dichloromethane and toluene, and poor solubility in water[1]. Similarly, the synthesis and purification of tritylated imidazoles often employ solvents like dichloromethane, ethyl acetate, and hexanes, indicating solubility in these media[2].

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Halogenated | High | The non-polar nature of the trityl group suggests strong interaction with chlorinated solvents. |

| Chloroform | Halogenated | High | Similar to dichloromethane, it is a good solvent for non-polar to moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Ether | High | A versatile solvent capable of dissolving a wide range of organic molecules. |

| Toluene | Aromatic Hydrocarbon | Moderate to High | The aromatic rings of the trityl group should interact favorably with toluene. |

| Ethyl Acetate (EtOAc) | Ester | Moderate | A moderately polar solvent often used in the purification of tritylated compounds[2]. |

| Acetone | Ketone | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |

| Acetonitrile (MeCN) | Nitrile | Low to Moderate | More polar than the above solvents, which may limit the solubility of the highly non-polar compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | A strong polar aprotic solvent that can often dissolve compounds with poor solubility in other solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | A very strong polar aprotic solvent, though the large non-polar group may limit very high solubility. |

| Methanol (MeOH) | Polar Protic | Low | The polarity and hydrogen-bonding capability of methanol are not ideal for the non-polar trityl group. |

| Ethanol (EtOH) | Polar Protic | Low | Similar to methanol, its polarity and hydrogen-bonding nature reduce its effectiveness for this solute. |

| Isopropanol (IPA) | Polar Protic | Low | The least polar of the simple alcohols, but still likely a poor solvent for this compound. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Low to Moderate | While non-polar, the crystalline nature of many organic solids can limit their solubility in purely aliphatic solvents. Often used as an anti-solvent for precipitation. |

| Water | Polar Protic | Insoluble | The large, hydrophobic trityl group will lead to very poor aqueous solubility[1]. |

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard and reliable method for determining the thermodynamic solubility of a solid organic compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium (typically 24-72 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

The Strategic Role of the Trityl Group in the Synthesis and Application of 4-Iodo-2-methyl-1H-imidazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the pivotal role of the trityl (triphenylmethyl) protecting group in the chemistry of 4-iodo-2-methyl-1H-imidazole. This compound serves as a critical building block in medicinal chemistry, where the strategic protection of the imidazole nitrogen is paramount for successful synthetic transformations. The bulky and acid-labile nature of the trityl group makes it an exceptional tool for directing reactivity, enabling the synthesis of complex, biologically active molecules.

Core Features of the N-Trityl Protecting Group

The trityl group is a widely employed protecting group for the imidazole ring, primarily due to its distinct chemical properties that allow for strategic manipulation in multi-step syntheses.[1] Its application to 4-iodo-2-methyl-1H-imidazole is crucial for leveraging the iodo-substituent in further reactions.

-

Steric Hindrance : The three bulky phenyl rings of the trityl group provide significant steric hindrance around the protected nitrogen atom (N-1).[1] This steric shield prevents unwanted side reactions at the N-1 and N-3 positions of the imidazole ring, directing reactions to other sites of the molecule.

-

Acid Lability : The N-trityl bond is highly susceptible to cleavage under mild acidic conditions.[1] This allows for facile deprotection using reagents like trifluoroacetic acid (TFA) or aqueous acetic acid, often in a solvent like dichloromethane (DCM).[1] The stability of the resulting trityl cation is the driving force for this cleavage.

-

Stability in Basic and Neutral Conditions : The trityl group is robust and stable under basic and neutral conditions.[1] This orthogonality is a key advantage, as it allows for a wide range of chemical transformations, such as palladium-catalyzed cross-coupling reactions, to be performed on the molecule without premature deprotection.[1][2]

-

Enabling Subsequent Reactions : Protection of the imidazole nitrogen with a trityl group is often a prerequisite for achieving high yields in subsequent functionalization reactions.[2] Specifically, for 4-iodo-2-methyl-1H-imidazole, the trityl group facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at the C4 position by preventing catalyst inhibition or side reactions involving the acidic N-H proton.[2][3][4]

Synthetic Workflow and Experimental Protocols

The use of the trityl group enables a clear and efficient synthetic pathway for the functionalization of the 4-iodo-2-methyl-1H-imidazole core. The general workflow involves three key stages: N-protection, C-4 functionalization, and final deprotection.

Caption: Synthetic workflow for the functionalization of 4-iodo-2-methyl-1H-imidazole.

This protocol describes the general procedure for the protection of the imidazole nitrogen with a trityl group.[1]

Materials:

-

4-Iodo-2-methyl-1H-imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate or DCM for extraction

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-2-methyl-1-(trityl)-1H-imidazole.[2]

This protocol details a representative Suzuki coupling reaction to form a C-C bond at the C4 position.[2]

Materials:

-

4-Iodo-2-methyl-1-(trityl)-1H-imidazole (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

-

Dioxane/water mixture (e.g., 4:1 ratio), degassed

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 4-iodo-2-methyl-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.[2]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[2]

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[2]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[2]

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired 4-aryl-2-methyl-1-(trityl)-1H-imidazole.[2]

| Reaction | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | 75-95% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4-6 | 70-90% |

| Note: Yields are representative and can vary based on specific substrates and conditions. Data adapted from protocols for N-protected 4-iodo-1H-imidazole.[2][4] |

This protocol outlines the removal of the trityl group under acidic conditions to yield the final product.[1][5]

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.[1]

-

Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.[1][5]

-

Upon completion, carefully neutralize the acid by adding saturated NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the deprotected imidazole product.

Application in Drug Discovery

4-Iodo-2-methyl-1H-imidazole is a valuable building block for creating libraries of diverse compounds for biological screening.[2] The trityl group is instrumental in this process, allowing for parallel synthesis schemes where a common intermediate, 4-iodo-2-methyl-1-(trityl)-1H-imidazole, is reacted with various coupling partners. This systematic approach is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds.[4]

Caption: Logical flow for utilizing 4-iodo-2-methyl-1H-imidazole in drug discovery.

The imidazole motif is a privileged scaffold present in numerous biologically active compounds, including kinase inhibitors and histamine receptor antagonists.[2][4] The ability to use the trityl-protected iodoimidazole intermediate allows for the efficient generation of novel chemical entities, accelerating the journey from a starting building block to a potential preclinical candidate.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Iodination of N-Trityl-2-Methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of N-trityl-2-methylimidazole, a key reaction in the synthesis of functionalized imidazole derivatives for pharmaceutical and research applications. Due to the absence of a specific, published protocol for this substrate, this guide outlines a detailed experimental procedure based on established methodologies for analogous N-substituted imidazoles. The guide also covers the underlying chemical principles, expected outcomes, and data presentation.

Introduction

The iodination of imidazole scaffolds is a critical transformation in organic synthesis, providing a versatile handle for further molecular elaboration through cross-coupling reactions. The resulting iodoimidazoles are valuable intermediates in the development of novel therapeutic agents. The N-trityl protecting group offers steric bulk, influencing the regioselectivity of the iodination, while the 2-methyl substituent further directs the electrophilic attack. This guide focuses on the controlled, regioselective iodination of N-trityl-2-methylimidazole.

Reaction Principle and Regioselectivity

The electrophilic iodination of imidazole is an aromatic substitution reaction. The imidazole ring is electron-rich and thus susceptible to attack by electrophiles. The reactivity of the carbon positions in the imidazole ring generally follows the order C5 > C4 > C2. However, the presence of substituents significantly influences this reactivity.

In the case of N-trityl-2-methylimidazole, the bulky trityl group on the nitrogen and the methyl group at the C2 position sterically hinder electrophilic attack at the C2 position. The methyl group is an electron-donating group, which further activates the imidazole ring towards electrophilic substitution, particularly at the C4 and C5 positions. Consequently, iodination is expected to occur regioselectively at either the C4 or C5 position, yielding a mixture of 4-iodo- and 5-iodo-N-trityl-2-methylimidazole. The steric bulk of the trityl group may favor substitution at the less hindered C5 position.

Proposed Experimental Protocol

This protocol is based on the use of N-Iodosuccinimide (NIS) as a mild and effective iodinating agent for electron-rich aromatic systems.

3.1. Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| N-trityl-2-methylimidazole | C23H20N2 | 324.42 | >98% | Commercially Available |

| N-Iodosuccinimide (NIS) | C4H4INO2 | 224.98 | >98% | Commercially Available |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous | Commercially Available |

| Saturated Sodium Thiosulfate | Na2S2O3 | 158.11 | - | Prepared in-house |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | Prepared in-house |

| Brine | NaCl | 58.44 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | Commercially Available |

| Silica Gel | SiO2 | 60.08 | 60 Å, 230-400 mesh | Commercially Available |

| Hexanes | C6H14 | - | ACS Grade | Commercially Available |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

3.3. Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-trityl-2-methylimidazole (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired iodinated product(s).

Data Presentation

Table 1: Expected Reaction Parameters and Product Characteristics

| Parameter | Value/Description |

| Reactants | |

| N-trityl-2-methylimidazole | 1.0 equivalent |

| N-Iodosuccinimide (NIS) | 1.05 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Expected Product(s) | 4-iodo-N-trityl-2-methylimidazole and/or 5-iodo-N-trityl-2-methylimidazole |

| Expected Yield | 70-90% (based on analogous reactions) |

| Purification Method | Flash Column Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Visualizations

5.1. Reaction Workflow

Caption: Experimental workflow for the electrophilic iodination of N-trityl-2-methylimidazole.

5.2. Proposed Reaction Mechanism

Caption: General mechanism of electrophilic iodination of N-trityl-2-methylimidazole with NIS.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Conclusion

This technical guide provides a robust framework for the electrophilic iodination of N-trityl-2-methylimidazole. While a specific literature procedure is not available, the outlined protocol, based on established chemical principles and analogous reactions, offers a reliable starting point for researchers. The expected regiochemical outcome is selective iodination at the C4 or C5 position, and the proposed workflow allows for efficient synthesis and purification of the desired iodoimidazole products. These intermediates are of significant value in the synthesis of complex molecules for drug discovery and development.

A Technical Guide to 4-Iodo-2-Methyl-1-Trityl-1H-Imidazole for Researchers and Drug Development Professionals

An In-depth Examination of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 4-iodo-2-methyl-1-trityl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of detailed public data for this specific compound, this guide also incorporates information on the closely related and well-documented analogue, 4-iodo-1-trityl-1H-imidazole, to provide relevant context and procedural insights. The trityl group serves as a crucial protecting group for the imidazole nitrogen, enabling selective reactions at other positions, while the iodo-substituent provides a versatile handle for various cross-coupling reactions.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. While not as commonly listed as its non-methylated counterpart, it can be sourced for research and development purposes.

Table 1: Commercial Availability of this compound

| Supplier | Purity | Quantity | Notes |

| BOC Sciences | Not Specified | Not Specified | CAS No. 157255-72-6 |

| Unnamed Supplier via Google Search | min 97% | 250 mg | For professional manufacturing, research laboratories and industrial or commercial usage only.[1] |

For comparison, the related compound, 4-iodo-1-trityl-1H-imidazole, is more widely available from a larger number of suppliers.

Physicochemical Properties

Table 2: Physicochemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | 4-iodo-2-methyl-1-tritylimidazole | BOC Sciences |

| InChI Key | JSDCLDAMUNBJKV-UHFFFAOYSA-N | BOC Sciences |

| SMILES | CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I | BOC Sciences |

| Molecular Formula | C23H19IN2 | BOC Sciences |

For comparative purposes, the properties of the non-methylated analogue, 4-iodo-1-trityl-1H-imidazole, are well-documented.

Table 3: Physicochemical Properties of 4-Iodo-1-Trityl-1H-Imidazole

| Property | Value |

| Molecular Formula | C22H17IN2[2] |

| Molecular Weight | 436.3 g/mol [2] |

| Melting Point | 222°C to 229°C |

| Appearance | White to off-white powder or solid |

| Purity | ≥97.5% (HPLC) |

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided search results, a general and widely applicable method involves the N-tritylation of the corresponding 4-iodo-2-methyl-1H-imidazole. The following protocols for the synthesis and subsequent reaction of the closely related 4-iodo-1-trityl-1H-imidazole are presented as a practical guide for researchers.

Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole

This protocol describes the protection of the imidazole nitrogen, a common and crucial step before engaging in cross-coupling reactions.[2]

Materials:

-

4-Iodo-1H-imidazole (1.0 eq)

-

Trityl chloride (TrCl) (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 4-iodo-1H-imidazole in anhydrous DCM.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add trityl chloride portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[2]

Caption: Workflow for the N-tritylation of 4-iodo-1H-imidazole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole, demonstrating a key application of the iodinated intermediate in forming carbon-carbon bonds.[2]

Materials:

-

4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh3)4 catalyst.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[2]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. The 4-iodo-imidazole scaffold, including the 2-methyl derivative, serves as a versatile starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The carbon-iodine bond is a key feature, providing a reactive site for the introduction of various substituents through cross-coupling reactions like Suzuki and Sonogashira couplings.

This synthetic versatility allows for the systematic exploration of the chemical space around the imidazole core, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Caption: Role as a building block in drug discovery.

Safety Information

For 4-iodo-1-trityl-1H-imidazole, the following GHS hazard statements have been reported: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection where necessary, should be used when handling this and structurally similar compounds.

Disclaimer

This document is intended for informational purposes for research, development, and manufacturing professionals. The experimental protocols are based on the closely related compound 4-iodo-1-trityl-1H-imidazole and should be adapted and optimized for this compound with appropriate caution and preliminary experimentation. All chemical handling should be performed by trained individuals in a suitable laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of bioactive molecules. The imidazole moiety is a privileged scaffold in drug discovery, and its functionalization is a key strategy in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole with various aryl- and heteroarylboronic acids. The trityl protecting group on the imidazole nitrogen prevents side reactions and improves solubility, often leading to higher yields in cross-coupling reactions.[1] The protocols and data presented herein are based on established procedures for analogous substituted iodoimidazoles and serve as a comprehensive guide for researchers.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate. The catalytic cycle, as depicted below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The imidazole moiety is a key structural motif in many biologically active compounds, and its functionalization is of significant interest in drug discovery.

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole with various terminal alkynes. The trityl protecting group on the imidazole nitrogen is crucial for preventing side reactions and enhancing the solubility of the substrate.[1] The steric bulk of the trityl group can present challenges, necessitating careful optimization of reaction conditions.[2]

Experimental Workflow and Signaling Pathways

The general workflow for the Sonogashira coupling of this compound is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the catalytic coupling, and concludes with workup and purification of the desired 4-alkynyl-2-methyl-1-trityl-1H-imidazole product.

Caption: Experimental workflow for the Sonogashira coupling.

The catalytic cycle of the copper-catalyzed Sonogashira reaction involves two interconnected cycles for palladium and copper.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Reaction conditions may require optimization for specific substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.04-0.10 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Through the septum, add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyne. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-2-methyl-1-trityl-1H-imidazole product.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various iodo-heterocycles with different terminal alkynes under typical palladium/copper-catalyzed conditions. While specific data for this compound is not extensively published, these examples provide an indication of the expected efficiency of the reaction.

| Entry | Iodo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-protected 3-Iodoindazole[2] | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 99 |

| 2 | N-protected 3-Iodoindazole[2] | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 95 |

| 3 | 4-Iodo-1H-imidazole (N-protected)[1] | Terminal Alkyne | Pd(0)/Cu(I) | Amine | THF/DMF | RT - 80 | 4-12 | Good |

| 4 | 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 98 |

| 5 | 3,5-Diphenyl-4-iodoisoxazole | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 92 |

| 6 | 2-(2-Bromophenyl)imidazole | Phenylacetylene | CuI / o-phenanthroline | K₂CO₃ | DMF | 100 | 12 | Good |

| 7 | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | >99[3] |

| 8 | o-Iodoaniline | 3-Ethynylthiophene | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | 84[3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for illustrative purposes and may not be directly transferable to the coupling of this compound. Optimization of the reaction conditions is recommended for each new substrate combination. The steric hindrance of the trityl group may necessitate higher catalyst loadings, more forcing conditions (higher temperature or longer reaction times), or the use of more active catalyst systems.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Coupling of 4-Iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 4-iodo-2-methyl-1-trityl-1H-imidazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals.

Introduction

The imidazole scaffold is a crucial heterocyclic motif present in numerous biologically active compounds. The functionalization of the imidazole ring through cross-coupling reactions is a cornerstone in medicinal chemistry and drug development. The Heck reaction, or Mizoroki-Heck reaction, offers a versatile method for the arylation or vinylation of olefins, enabling the synthesis of substituted imidazoles with diverse functionalities.[1][2] For substrates like 4-iodo-1H-imidazole derivatives, the imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.[3] The trityl group is a bulky protecting group that can be employed for this purpose and is generally stable under the basic conditions of the Heck reaction, though it is sensitive to acid.[4]

This protocol focuses on the Heck coupling of this compound with various alkenes. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a phosphine ligand, a base, and a suitable solvent.[1][3]

Reaction Scheme

Caption: General Heck Coupling Reaction Scheme.

Quantitative Data Summary

The following table summarizes representative yields for the Heck coupling reaction of N-protected 4-iodo-1H-imidazoles with different alkenes. These conditions and results provide a strong starting point for the optimization of the reaction with this compound.

| Entry | Alkene | N-Protecting Group | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Methyl acrylate | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78 |

| 2 | Styrene | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85 |

Table adapted from literature data on N-protected 4-iodo-1H-imidazole.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as methyl acrylate or styrene.[3]

Materials:

-

This compound (1.0 equiv.)

-

Alkene (e.g., methyl acrylate, 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv.)

-

Anhydrous acetonitrile (MeCN)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).

-

Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. Sequentially add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine to remove the base and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkenyl-2-methyl-1-trityl-1H-imidazole product.

Deprotection (Optional): If the unprotected imidazole is desired, the trityl group can be removed by treatment with a mild acid, such as acetic acid or formic acid.[4]

Experimental Workflow

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key building block for the synthesis of diverse imidazole derivatives. The trityl protecting group on the imidazole nitrogen is crucial for preventing side reactions and improving solubility, making it an ideal substrate for various coupling reactions.[1][2]

This guide covers four major classes of cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

-

Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

-

Negishi Coupling: Formation of a C-C bond with an organozinc reagent.

-

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound and analogous 4-iodo-imidazoles, providing a comparative overview of reaction efficiencies under various conditions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 h | 95[1] |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 h | 88[1] |

| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 min | 94[3] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 h | 92[1] |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 12 h | 85[1] |

| Negishi | Aryl zinc reagent | Pd(PPh₃)₄ | - | THF | 65 | 12 h | 85-92[4] |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 24 h | 78[1] |

| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 | 12 h | High[5] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to exclude moisture and oxygen, which can deactivate the palladium catalyst. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 4-aryl-2-methyl-1-trityl-1H-imidazoles.

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)

-

Schlenk tube or round-bottom flask with a reflux condenser

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress.[1] For microwave-assisted reactions, seal the vial and irradiate at up to 150 °C for a shorter duration (e.g., 10-20 minutes).[3]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.[1]

Sonogashira Coupling Protocol

This protocol details the synthesis of 4-alkynyl-2-methyl-1-trityl-1H-imidazoles.

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0 equivalents)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk tube

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the terminal alkyne (1.2 eq), the amine base (2.0 eq), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).

-

Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 25-60 °C) for the necessary time, monitoring by TLC or LC-MS.[1]

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Negishi Coupling Protocol

This protocol outlines the synthesis of 4-aryl- or 4-vinyl-2-methyl-1-trityl-1H-imidazoles.

Materials:

-

This compound

-

Organozinc reagent (prepared in situ or from a commercial source, 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., THF)

-

Schlenk tube

Procedure:

-

To a Schlenk tube containing this compound (1.0 eq) and the palladium catalyst (2-5 mol%), add the anhydrous, degassed solvent under an inert atmosphere.

-

To this mixture, add the organozinc reagent solution (1.5 eq) dropwise at room temperature.

-

Stir the reaction at room temperature or heat to reflux (e.g., 65 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of 4-amino-2-methyl-1-trityl-1H-imidazoles.

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(dba)₂, 1-5 mol% Pd)

-

Phosphine ligand (e.g., Xantphos or tBuDavePhos, 2-10 mol%)

-

Strong base (e.g., K₃PO₄ or KOtBu, 1.4-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or xylene)

-

Schlenk tube or microwave vial

Procedure:

-

To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.[5][6]

-